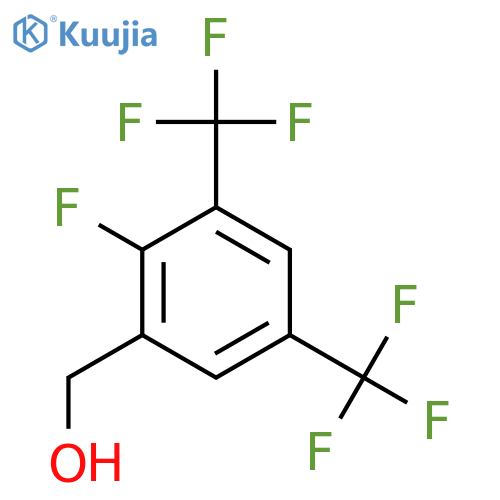

Cas no 1807206-41-2 (3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol)

1807206-41-2 structure

商品名:3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol

CAS番号:1807206-41-2

MF:C9H5F7O

メガワット:262.124227285385

CID:4963614

3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol

-

- インチ: 1S/C9H5F7O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2,17H,3H2

- InChIKey: JXKJKERPSFFNQY-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(F)(F)F)=CC(C(F)(F)F)=CC=1CO

計算された属性

- せいみつぶんしりょう: 262.02286191 g/mol

- どういたいしつりょう: 262.02286191 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 262.12

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001713-1g |

3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol |

1807206-41-2 | 97% | 1g |

1,519.80 USD | 2021-06-22 |

3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1807206-41-2 (3,5-Bis(trifluoromethyl)-2-fluorobenzyl alcohol) 関連製品

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量